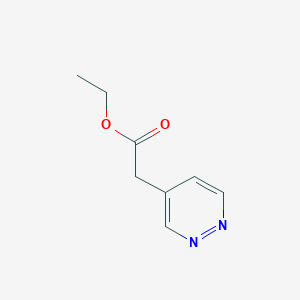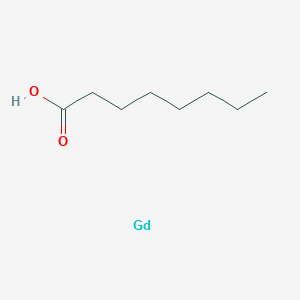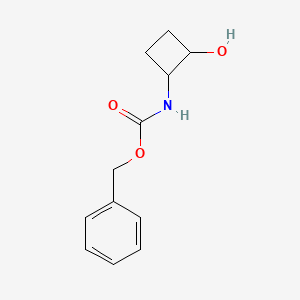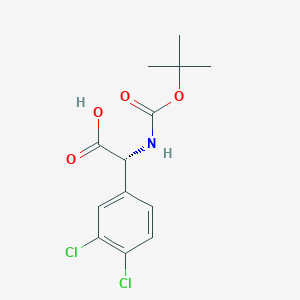
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amino group with a Boc group, followed by the introduction of the dichlorophenyl moiety through a series of reactions such as halogenation and nucleophilic substitution. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the dichlorophenyl moiety with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds, which are important in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features allow it to interact with various biological targets, making it a useful tool in molecular biology and biochemistry.
Medicine
In medicine, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The dichlorophenyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. The overall mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
- ®-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid
Uniqueness
Compared to similar compounds, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid stands out due to its specific stereochemistry and the presence of both the Boc protecting group and the dichlorophenyl moiety. These features confer unique reactivity and binding properties, making it particularly useful in applications requiring precise molecular interactions and transformations.
属性
分子式 |
C13H15Cl2NO4 |
|---|---|
分子量 |
320.16 g/mol |
IUPAC 名称 |
(2R)-2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
InChI 键 |
UMIXQOHZODWWEI-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
![1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde](/img/structure/B12282905.png)
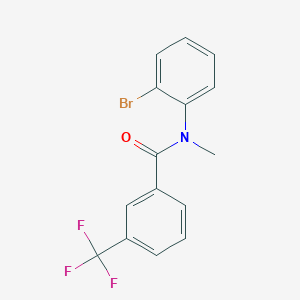
![1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B12282916.png)
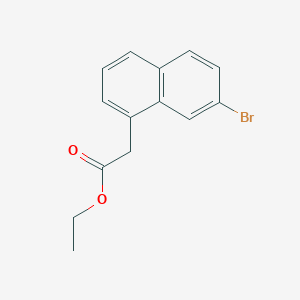
![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
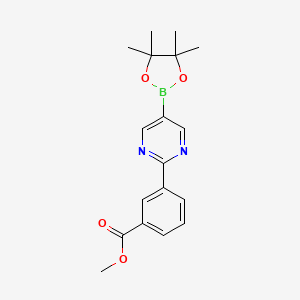
![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
